molecular formula C11H13NO2 B8230730 (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester

(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester

Cat. No. B8230730
M. Wt: 191.23 g/mol
InChI Key: AWUJRLFYGNIHAR-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester involves the reaction of 2-pyridinecarboxylic acid with ethyl diazoacetate to form the corresponding cyclopropane carboxylic acid ethyl ester. The stereochemistry of the product is controlled by the use of a chiral auxiliary in the reaction.

Starting Materials
2-pyridinecarboxylic acid, ethyl diazoacetate, chiral auxiliary

Reaction
Step 1: Dissolve 2-pyridinecarboxylic acid and chiral auxiliary in a suitable solvent., Step 2: Add ethyl diazoacetate to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction with a suitable acid to form the cyclopropane carboxylic acid ethyl ester., Step 4: Purify the product by column chromatography or recrystallization.

properties

IUPAC Name

ethyl (1S,2S)-2-pyridin-3-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUJRLFYGNIHAR-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester

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